N'-[(E)-biphenyl-4-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Description
This compound belongs to a class of acetohydrazide derivatives featuring a purine core (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl) linked via an acetylhydrazide bridge to a substituted benzylidene group. The biphenyl-4-ylmethylidene substituent introduces a planar, hydrophobic aromatic system, which may enhance interactions with biological targets such as enzymes or receptors through π-π stacking and hydrophobic effects. Such derivatives are typically synthesized via condensation of the hydrazide intermediate with aromatic aldehydes under acidic conditions .
Properties
Molecular Formula |
C22H20N6O3 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H20N6O3/c1-26-20-19(21(30)27(2)22(26)31)28(14-23-20)13-18(29)25-24-12-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,25,29)/b24-12+ |
InChI Key |
USNBVGKNUVPJET-WYMPLXKRSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide typically involves the condensation of biphenyl-4-carbaldehyde with 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-biphenyl-4-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, while the purine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-biphenyl-4-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide involves its interaction with specific molecular targets. The biphenyl group may interact with hydrophobic pockets in proteins, while the purine moiety can mimic nucleotides and interact with enzymes involved in DNA or RNA synthesis. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituents on the benzylidene moiety. These variations significantly influence physicochemical properties, target affinity, and bioactivity. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison of Acetohydrazide Derivatives
Key Observations:
The trifluoromethyl group (logP 4.1) further increases hydrophobicity, which may enhance binding to hydrophobic enzyme pockets .
Bioactivity Correlations: Electron-Withdrawing Groups (e.g., -CF₃, -Cl): These substituents improve metabolic stability and target affinity. The trifluoromethyl derivative shows kinase inhibition, likely due to strong electron-withdrawing effects enhancing hydrogen bonding with catalytic residues . Electron-Donating Groups (e.g., -OH, -OCH₃): The 4-hydroxy-3,5-dimethoxyphenyl derivative exhibits antioxidant activity, attributed to radical scavenging via phenolic hydroxyl groups .
Synthetic Accessibility:
- All analogs are synthesized via a common route: condensation of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetohydrazide with substituted benzaldehydes under acidic reflux . Yield and purity depend on the aldehyde’s reactivity and steric bulk.
Molecular dynamics simulations predict stronger van der Waals interactions for the biphenyl group compared to smaller substituents (e.g., -Cl), favoring binding to large hydrophobic pockets .
Research Findings and Limitations
- Anticancer Potential: The biphenyl derivative’s structural similarity to purine-based kinase inhibitors (e.g., olomoucine) supports its hypothetical anticancer activity. However, in vitro data are lacking .
- Limitations:
- Direct bioactivity data for the biphenyl compound are sparse; most inferences derive from structurally related molecules.
- Contradictory evidence exists: some analogs with bulky substituents show reduced activity due to steric hindrance .
Biological Activity
N'-[(E)-biphenyl-4-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has the following structural formula:
With a molecular weight of approximately 416.443 g/mol. Its structure features a biphenyl moiety linked to a hydrazide functional group, which is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies suggest that similar compounds in the class have shown efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Preliminary studies indicate potential anticancer effects through apoptosis induction in cancer cell lines. This is typically mediated by the activation of caspases and modulation of cell cycle regulators.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as kinases or proteases, which are critical in cancer progression and metastasis.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
The antimicrobial properties were evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating a broad spectrum of antimicrobial action.
The biological activity of this compound is thought to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to apoptosis.
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.
- Modulation of Signaling Pathways : It may impact pathways such as MAPK/ERK and PI3K/Akt that are critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
